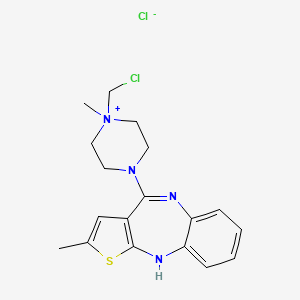

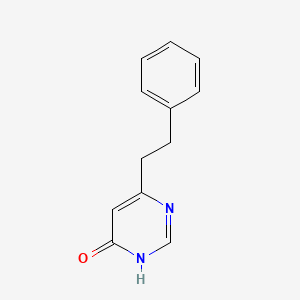

![molecular formula C17H20N4OS B1436794 3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione CAS No. 1017241-36-9](/img/structure/B1436794.png)

3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazepine ring attached to a 4-methylpiperazine group and a 2-hydroxyprop-1-enyl group. The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.37 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its XLogP3-AA value, which predicts its lipophilicity, is 0.8 . The topological polar surface area is 68.5 Ų .Aplicaciones Científicas De Investigación

Synthesis and Derivative Development

Research has focused on synthesizing new series of thieno[2,3‐b][1,5]benzoxazepine derivatives, including compounds structurally related to the specified chemical, to explore their potential antipsychotic activity. These compounds are thienoanalogues of loxapine, showing potent neu-roleptic activities. Such synthesis efforts highlight the versatility of the base chemical structure in generating new pharmacologically active molecules (Kohara et al., 2002).

Crystallographic Studies

Crystallographic studies have identified new polymorphic forms of related compounds, such as olanzapine, which belong to the same class. These studies reveal the structural diversity of these compounds and their different crystalline forms, contributing to a better understanding of their physical and chemical properties (Thakuria & Nangia, 2011).

Chemical Reactivity and Modification

Research into the reactivity of related benzodiazepine derivatives has opened avenues for creating novel compounds with potential biological activities. Studies have detailed how these compounds can serve as precursors for further chemical modifications, leading to new molecules with varied therapeutic potentials (Gharbi et al., 2005).

Antimicrobial and Anticonvulsant Activities

Synthetic efforts have also led to the development of benzothiazepine and benzoxazepine derivatives showing promising antimicrobial and anticonvulsant activities. These studies demonstrate the potential of these compounds in addressing various medical conditions beyond their original psychotropic intentions (Chate et al., 2011; Garg et al., 2010).

Neuropharmacological Profiling

Comparative neuropharmacological profiling of novel potential atypical antipsychotic drugs, including compounds similar to the one , has been conducted. This research suggests these compounds' efficacy in mimicking or surpassing the therapeutic profiles of existing antipsychotics, with lower risks of adverse effects (Morimoto et al., 2002).

Propiedades

IUPAC Name |

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFJFJPSKUZRCI-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 136226319 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)

![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)

![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)

![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)